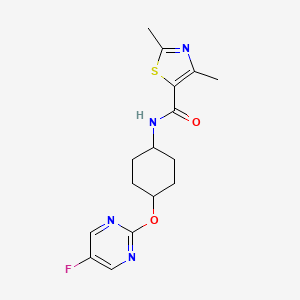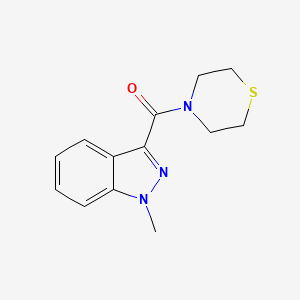![molecular formula C11H14ClFN2O2 B2897684 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine CAS No. 2201694-66-6](/img/structure/B2897684.png)
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, linked to an oxolane ring through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, is treated with sodium methoxide to yield the intermediate 3-chloro-5-fluoro-2-methoxypyridine.
Ether Formation: The intermediate is then reacted with N,N-dimethyloxolan-3-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Applications De Recherche Scientifique
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties.
Material Science: It is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]benzonitrile
- 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyridine
Uniqueness
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxolane moiety. This unique structure imparts distinct chemical properties and biological activities compared to similar compounds .
Propriétés
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2/c1-15(2)9-5-16-6-10(9)17-11-8(13)3-7(12)4-14-11/h3-4,9-10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQLQCUGDVABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=C(C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)

![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)






![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2897622.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)
